![molecular formula C22H22N4O2S B2506032 6-{[1-(吗啉-4-基羰基)丙基]硫代}苯并咪唑并[1,2-c]喹唑啉 CAS No. 688792-85-0](/img/structure/B2506032.png)

6-{[1-(吗啉-4-基羰基)丙基]硫代}苯并咪唑并[1,2-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

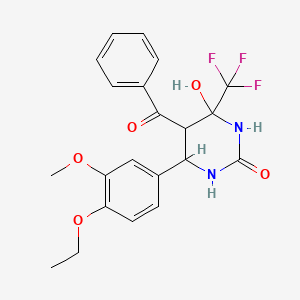

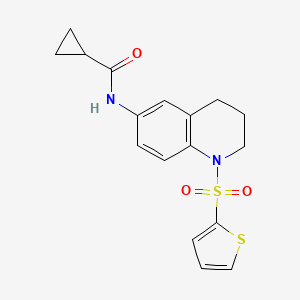

6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline is a compound that belongs to the class of benzimidazoquinazolines, which are fused heterocyclic structures known for their pharmacological properties. These compounds have been studied for various biological activities, including antimicrobial, antioxidant, and bronchodilation effects .

Synthesis Analysis

The synthesis of benzimidazoquinazoline derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, a one-pot synthetic approach has been used to construct a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, which is closely related to the compound of interest . Another method involves the cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones, which can then be alkylated to produce various derivatives . Additionally, the synthesis of 6-aryl benzimidazo[1,2-c]quinazoline derivatives has been achieved by reacting substituted acid chlorides with 2-(2-aminophenyl) benzimidazole .

Molecular Structure Analysis

The molecular structure of benzimidazoquinazoline derivatives is characterized by the presence of a fused heterocyclic ring system. The structure-activity relationship studies suggest that the substitution pattern on the benzimidazoquinazoline core significantly influences the biological activity of these compounds . The presence of a morpholine moiety, as seen in the compound of interest, is expected to contribute to the solubility and potential interactions with biological targets.

Chemical Reactions Analysis

Benzimidazoquinazoline derivatives can undergo various chemical reactions, including alkylation, to produce S-alkyl derivatives . The presence of reactive sites such as the thioether in the compound of interest may allow for further chemical modifications, potentially leading to a diverse range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazoquinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like morpholine can enhance the solubility in biological media, which is crucial for their pharmacological application . The spectral data, including IR and NMR, are used to confirm the structure of these compounds .

科学研究应用

细胞毒性和抗增殖活性

喹唑啉衍生物在癌症研究中显示出巨大的前景,特别是由于它们对各种人类癌细胞系的细胞毒性和抗增殖活性。例如,特定的喹唑啉衍生物已证明在诱导 HeLa 和 B16 肿瘤细胞系的细胞毒性作用中具有功效,突显了它们作为抗癌剂的潜力。这些化合物通过诱导肿瘤细胞的形态变化和坏死起作用,尽管它们对细胞周期和凋亡途径的影响有所不同 (Ovádeková 等人,2005; Jantová 等人,2006).

合成和化学性质

喹唑啉衍生物的合成,包括那些含有吗啉成分的衍生物,是研究的一个关键领域,导致开发具有潜在生物医学应用的化合物。研究的重点是在不同的条件下合成各种喹唑啉衍生物,旨在增强它们的生物活性和稳定性。这些合成路线包括微波辅助合成,它提供了一种快速有效的方法来生产这些化合物,可能导致新的治疗剂 (Mourad 等人,2007).

抗菌性能

一些喹唑啉衍生物因其抗菌性能而被探索,为开发新的抗菌剂和抗真菌剂提供了基础。对这些化合物针对各种微生物的合成和评估证明了它们的有效性,表明喹唑啉化合物(包括那些含有吗啉基团的化合物)在解决微生物耐药性问题方面具有潜力 (Alafeefy 等人,2011).

光电材料

喹唑啉衍生物也在光电子领域找到了应用,其独特的化学结构有助于发光材料和有机发光二极管 (OLED) 的开发。该领域的研究重点是将喹唑啉及其衍生物纳入光电器件中,突出了它们在创造更高效和更可持续的电子材料方面的潜力 (Lipunova 等人,2018).

安全和危害

The safety and hazards associated with this compound are not specified in the search results. However, related compounds such as “3-(Morpholin-4-ylcarbonyl)-2-naphthol” are classified as Acute Tox. 4 Oral, indicating that they may be harmful if swallowed3.

未来方向

The future directions for research on this compound are not specified in the search results. However, given its potential applications in various fields of research and industry1, it is likely that further studies will be conducted to explore its properties and potential uses.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

属性

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-2-19(21(27)25-11-13-28-14-12-25)29-22-24-16-8-4-3-7-15(16)20-23-17-9-5-6-10-18(17)26(20)22/h3-10,19H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFHUWGRQADCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)